![molecular formula C22H21N3O5S B4579977 4-({[(4-acetylphenyl)amino]carbonyl}amino)-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B4579977.png)
4-({[(4-acetylphenyl)amino]carbonyl}amino)-N-(4-methoxyphenyl)benzenesulfonamide
Overview
Description
Synthesis Analysis
The synthesis of this compound involves the condensation of 4-aminoacetophenone and 4-methoxybenzenesulfonyl chloride, leading to a product with an approximate V-shaped conformation. This process demonstrates the molecule's structural flexibility and potential for further chemical modifications (Kobkeatthawin et al., 2013).
Molecular Structure Analysis
The crystal structure analysis reveals the dihedral angle between the benzene rings and highlights the molecule's V-shaped conformation. Intramolecular C—H⋯O interaction generates an S(6) ring, indicating a significant level of structural complexity and stability (Kobkeatthawin et al., 2013).
Chemical Reactions and Properties
This compound's reactivity and functional group interactions play a crucial role in its chemical behavior. The presence of both sulfonamide and acetophenone groups opens up possibilities for various chemical reactions, including further condensation, substitution, and potential enzymatic inhibition activities, although specific reactions were not detailed in the current research findings.
Physical Properties Analysis
The compound's physical properties, such as solubility, melting point, and crystalline structure, are essential for understanding its applications. While specific physical properties were not detailed in the provided research, the crystal structure analysis suggests solid-state stability and potential for interactions through hydrogen bonding and weak C—H⋯π interactions, which can influence its solubility and melting point (Kobkeatthawin et al., 2013).
Scientific Research Applications
Inhibitory Effects on Carbonic Anhydrase
One significant area of application for this compound is in the study of carbonic anhydrase inhibitors. Carbonic anhydrases are enzymes important for various physiological functions, and their inhibitors have potential therapeutic applications. The compound , being a benzenesulfonamide derivative, shows promise in this field due to the well-documented inhibitory effects of sulfonamides on carbonic anhydrases. The inhibitory activity of similar compounds against human carbonic anhydrase I and II has been explored, demonstrating their potential in developing treatments for conditions where modulation of carbonic anhydrase activity is beneficial (Gul et al., 2016).
Anti-tumor Activity
Another application is in the exploration of anti-tumor activities. Compounds structurally related to "4-({[(4-acetylphenyl)amino]carbonyl}amino)-N-(4-methoxyphenyl)benzenesulfonamide" have been studied for their cytotoxic effects on tumor cells. Some derivatives have shown interesting cytotoxic activities, which could be crucial for further anti-tumor activity studies. This underscores the compound's relevance in medicinal chemistry for designing new anticancer agents (Gul et al., 2016).
Photodynamic Therapy
The compound and its derivatives have potential applications in photodynamic therapy (PDT) for cancer treatment. PDT involves the use of light-sensitive compounds that, upon activation by light, produce reactive oxygen species that can kill cancer cells. Derivatives of the compound, especially those with suitable photophysical and photochemical properties, can be promising candidates as Type II photosensitizers in PDT (Pişkin et al., 2020).
Structural Studies
Structural studies of "4-({[(4-acetylphenyl)amino]carbonyl}amino)-N-(4-methoxyphenyl)benzenesulfonamide" provide insights into its molecular conformation and interactions. X-ray crystallography of similar compounds reveals the V-shaped conformation and intramolecular interactions, contributing to a deeper understanding of how structural features influence biological activity (Kobkeatthawin et al., 2013).
properties
IUPAC Name |
1-(4-acetylphenyl)-3-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O5S/c1-15(26)16-3-5-17(6-4-16)23-22(27)24-18-9-13-21(14-10-18)31(28,29)25-19-7-11-20(30-2)12-8-19/h3-14,25H,1-2H3,(H2,23,24,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJZJARPZYXBJTD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[(4-acetylphenyl)carbamoyl]amino}-N-(4-methoxyphenyl)benzenesulfonamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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